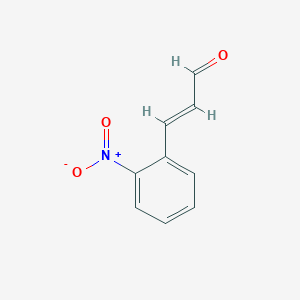

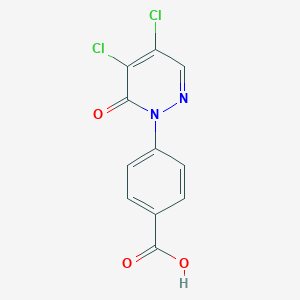

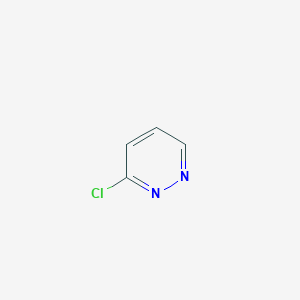

1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- involves a variety of chemical strategies. For instance, a one-pot condensation method has been employed for the formation of novel bicyclic systems, with structures confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and spectroscopic methods, revealing insights into the spatial arrangements and the impact of different substituents on the molecular properties (Yang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds have been explored, leading to the synthesis of novel derivatives with potential biological activities. For example, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested for antimicrobial activity, demonstrating the versatility of the oxadiazole core in medicinal chemistry (Shailaja et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as their optical properties, have been characterized through UV-vis absorption and fluorescence spectroscopy. These studies reveal that the maximal emission wavelength of these compounds does not significantly change in different solvents, indicating stable optical properties (Ge et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- and its derivatives have been extensively studied, including their reactivity and potential as synthons for further chemical transformations. This versatility is highlighted by the synthesis of energetic materials and compounds with significant antimicrobial activity, demonstrating the broad applicability of these oxadiazole derivatives (Ma et al., 2018).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Oxadiazoles

Oxadiazoles, including the 1,2,4-oxadiazole derivatives, have been recognized for their significant therapeutic worth. These compounds, characterized by a five-membered aromatic ring containing nitrogen atoms, exhibit a wide range of biological activities. Their unique structural features facilitate effective binding with various enzymes and receptors in biological systems, enabling them to act as potent medicinal agents. Oxadiazole-based compounds have been extensively researched for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Research has also highlighted the vast biological activities of coumarin and oxadiazole derivatives. These compounds have been modified to synthesize more effective and potent drugs. Oxadiazoles, in particular, show remarkable antimicrobial, anticancer, and anti-inflammatory activities, making them valuable in drug development (Jalhan et al., 2017).

Synthesis and Pharmacological Applications

The synthesis and pharmacology of oxadiazole derivatives have been a focal point of research, with these compounds showing favorable pharmacokinetic properties and significant pharmacological activity. Their hydrogen bond interactions with biomacromolecules enhance their biological efficacy, exhibiting a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).

Metal-Ion Sensing Applications

Oxadiazoles, notably the 1,3,4-oxadiazole scaffolds, have found applications beyond pharmacology, such as in material science and organic electronics. Their potential as metal-ion sensors is due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and ability to coordinate with metal ions. These properties make oxadiazoles suitable for developing fluorescent frameworks for chemosensors (Sharma et al., 2022).

Zukünftige Richtungen

Oxadiazoles have shown favorable oxygen balance and positive heat of formations, making them potential high-energy cores. Their derivatives have been used in various scientific areas, including pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . This suggests that 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- and similar compounds may have promising future applications in these fields.

Eigenschaften

IUPAC Name |

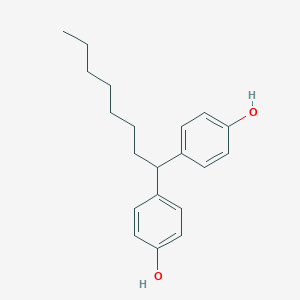

3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSFIDOWUWMEBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152600 |

Source

|

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

CAS RN |

1198-99-8 |

Source

|

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)